(6-Bromoquinolin-8-yl)methanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

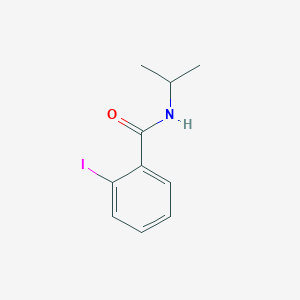

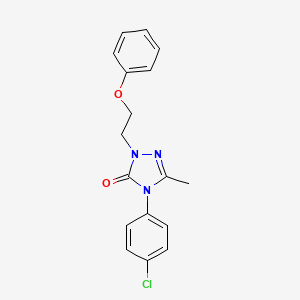

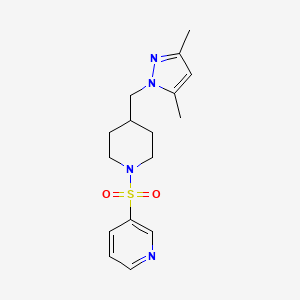

“(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2305255-92-7 . It has a molecular weight of 310.02 and its IUPAC name is (6-bromoquinolin-8-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is 1S/C10H9BrN2.2ClH/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12;;/h1-5H,6,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(6-Bromoquinolin-8-yl)methanamine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 310.02 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

A study focused on the synthesis of quinoline derivatives carrying 1,2,3-triazole moiety, demonstrating their moderate to very good antibacterial and antifungal activities against pathogenic strains. This research underlines the potential of quinoline compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Transfer Hydrogenation Reactions

Another study presented the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, achieving excellent conversions and high turnover frequency values. This highlights the role of quinazoline derivatives in catalysis and organic synthesis (Karabuğa et al., 2015).

Molecular Inclusion and Crystal Engineering

Research on pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts has shown that quinoline derivatives can be efficient lattice inclusion hosts for small solvent molecules. This work contributes to crystal engineering and the development of new materials (Rahman et al., 2002).

Antitumor Activity

A series of novel cinchona-based amines containing quinoline derivatives were synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. The study provides insight into the potential therapeutic applications of these compounds (Károlyi et al., 2012).

Chemical Synthesis and Drug Development

Further exploration into the synthesis of quinoline and isoquinoline derivatives has revealed their importance as intermediates in drug discovery and development. These compounds serve as key building blocks in the synthesis of complex molecules for pharmaceutical applications (Nishimura & Saitoh, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Appropriate safety measures should be taken while handling this compound.

Eigenschaften

IUPAC Name |

(6-bromoquinolin-8-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.2ClH/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12;;/h1-5H,6,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPCFDGCVSUOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CN)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromoquinolin-8-yl)methanamine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)

![N-(cyanomethyl)-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2885909.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2885916.png)

![Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2885917.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2885920.png)

![ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate](/img/structure/B2885923.png)